4-Bromo-2-chloro-6-fluoroaniline

Catalog No.
S695619
CAS No.
885453-49-6
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-fluoroaniline

CAS Number

885453-49-6

Product Name

4-Bromo-2-chloro-6-fluoroaniline

IUPAC Name

4-bromo-2-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BMWOENOCPPYRRS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)Br

4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula C6H4BrClFC_6H_4BrClF and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with three halogen atoms: bromine, chlorine, and fluorine. This compound is classified as an aniline derivative, which is a type of aromatic amine characterized by the presence of an amino group attached to a benzene ring. The compound's structure can be represented as follows:

  • Chemical Structure:
    text
    Br |Cl-C6H3-F |NH2

4-Bromo-2-chloro-6-fluoroaniline is known for its potential applications in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its halogen substituents.

  • Skin and eye irritation: Halogenated anilines can be irritating to the skin and eyes upon contact [].
  • Respiratory tract irritation: Inhalation may cause irritation to the respiratory tract [].
  • Environmental hazards: Halogenated compounds can be harmful to aquatic life; proper disposal procedures should be followed.
Due to its functional groups:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of corresponding phenolic compounds.
  • Reduction Reactions: The bromine atom can be selectively reduced to form 2-chloro-6-fluoroaniline using reducing agents like palladium on carbon in the presence of hydrogen gas.
  • Coupling Reactions: This compound can undergo coupling reactions with other aromatic compounds to form biaryl compounds, which are significant in organic synthesis.

Research indicates that 4-Bromo-2-chloro-6-fluoroaniline exhibits biological activity, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.

In particular, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-Bromo-2-chloro-6-fluoroaniline may have similar properties worth exploring further.

The synthesis of 4-Bromo-2-chloro-6-fluoroaniline typically involves multiple steps:

  • Starting Materials: The synthesis begins with o-fluoroaniline.
  • Bromination: The introduction of bromine is achieved through the reaction with N-bromosuccinimide (NBS) under controlled conditions.
  • Chlorination: Subsequently, N-chlorosuccinimide (NCS) is used to introduce the chlorine atom at the desired position on the aromatic ring.
  • Purification: The crude product undergoes purification steps including extraction and recrystallization to yield pure 4-Bromo-2-chloro-6-fluoroaniline.

The detailed procedure can be found in patents and scientific literature focusing on synthetic organic chemistry .

4-Bromo-2-chloro-6-fluoroaniline has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: Its derivatives are explored for use in crop protection agents due to their biological activity against pests and diseases.
  • Material Science: The compound is investigated for its potential use in developing advanced materials with specific electronic or optical properties.

Studies on 4-Bromo-2-chloro-6-fluoroaniline's interactions reveal its potential in drug development:

  • Protein Binding: Research indicates that this compound may bind to specific proteins involved in cancer pathways, suggesting a mechanism for its anticancer activity.
  • Enzyme Inhibition: Preliminary studies have shown that it may inhibit certain enzymes, which could be beneficial in designing therapeutic agents targeting metabolic pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Bromo-2-chloro-6-fluoroaniline. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Bromo-4-chloro-6-fluoroaniline195191-47-00.89Different substitution pattern affecting reactivity
2-Bromo-6-chloro-4-fluoroaniline201849-14-10.89Similar halogen pattern but different positions
3-Bromo-6-chloro-2-fluoroaniline943830-81-70.87Bromine at a different position alters properties
3-Bromo-2-chloro-5,6-difluoroaniline1616244-35-90.84Contains additional fluorine substituent

These compounds are significant for comparative studies in terms of biological activity and synthetic pathways.

XLogP3

2.7

Wikipedia

4-Bromo-2-chloro-6-fluoroaniline

Dates

Modify: 2023-08-15

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